prostaglandin G2
Overview
Description
Prostaglandin G2 is a cyclic endoperoxide intermediate produced by the action of cyclooxygenase on arachidonic acid . It is further converted by a series of specific enzymes to the series 2 prostaglandins .
Synthesis Analysis
The synthesis of Prostaglandin G2 is governed by the enzyme cyclooxygenase, which transforms arachidonic acid into Prostaglandin G2 . This process involves a double oxygenation reaction .
Molecular Structure Analysis
Prostaglandins, including Prostaglandin G2, possess a unique and intricate molecular structure. At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .
Chemical Reactions Analysis
Prostaglandin G2 is produced from the fatty acid arachidonic acid. The reaction, a double oxygenation, requires the enzyme cyclooxygenase, which inserts two molecules of O2 into the C-H bonds of the substrate acid .
Physical And Chemical Properties Analysis
Prostaglandin G2 is an organic peroxide belonging to the family of prostaglandins . It has a chemical formula of C20H32O6 and a molar mass of 368.464 .
Scientific Research Applications
Prostaglandins in Pharmacology and Clinical Application
Prostaglandins, including PGG2, are involved in a range of hormonal and neurohormonal behaviors. They play a crucial role in the regulation of blood pressure and have therapeutic potential in treating hypertension and peripheral vascular disease. Additionally, through their bronchodilator effect, some prostaglandins may be useful in treating asthma (Karim & Hillier, 2012).
Advances in Eicosanoid Biology
PGG2, as a potent eicosanoid lipid mediator, is involved in numerous homeostatic biological functions and inflammation. It is generated by cyclooxygenase isozymes and acts through specific G protein-coupled receptors, contributing to understanding inflammatory responses, pain, and fever (Funk, 2001).
Structural Features of EP Receptor Modulators
Prostaglandin E2, closely related to PGG2, binds to EP1-4 G-protein-coupled receptors. The structural features of EP modulators required for subtype-selective activity and improved pharmacokinetic parameters have been studied extensively, showing potential in treating various pathophysiological states (Markovič et al., 2017).
Prostaglandins and Inflammation
PGG2 contributes to sustaining homeostatic functions and mediating pathogenic mechanisms, including the inflammatory response. It is generated from arachidonate by cyclooxygenase isoenzymes, playing roles in both the promotion and resolution of inflammation (Ricciotti & FitzGerald, 2011).
Prostaglandins as Modulators of Immunity
Prostaglandins, including PGG2, significantly affect key aspects of immunity. They regulate immunity and inflammation and play roles in cancer progression. Understanding their activities is crucial for developing new therapies aimed at immune modulation (Harris et al., 2002).
Future Directions
Prostaglandins, including Prostaglandin G2, have been associated with various types of cancer . They play important roles in the occurrence and development of diseases through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . Therefore, they are potential candidates for the development of new therapeutic drugs for diseases such as cancer .
properties
IUPAC Name |
(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h4,7,12-13,15-19,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUKUZOVHSFKPH-YNNPMVKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866229 | |
Record name | Prostaglandin G2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin G2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
prostaglandin G2 | |
CAS RN |
51982-36-6 | |
Record name | PGG2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51982-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin G2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin G2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSTAGLANDIN G2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ87DUD2Y8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin G2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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